molecular formula C9H5LiN2O2 B13515916 Lithium(1+) 1,6-naphthyridine-7-carboxylate

Lithium(1+) 1,6-naphthyridine-7-carboxylate

Cat. No.: B13515916
M. Wt: 180.1 g/mol
InChI Key: MVSNKNXWGYPAHC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium(1+) 1,6-naphthyridine-7-carboxylate is a compound that belongs to the class of naphthyridines, which are nitrogen-containing heterocyclic compounds. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, diagnostics, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-naphthyridines typically involves the fusion of two pyridine rings through adjacent carbon atoms. One common method is the cyclization of appropriate precursors under thermal conditions. For example, the Gould-Jacobs reaction can be employed, where 3-aminopyridine reacts with diethyl methylenemalonate followed by thermal cyclization to yield the naphthyridine core .

Industrial Production Methods

Industrial production methods for lithium(1+) 1,6-naphthyridine-7-carboxylate are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow processes, can be applied to scale up the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 1,6-naphthyridine-7-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups onto the naphthyridine ring .

Scientific Research Applications

Lithium(1+) 1,6-naphthyridine-7-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of lithium(1+) 1,6-naphthyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a scaffold for the inhibition of c-Met kinase, which is related to cancer activity. The compound can insert a cyclic urea pharmacophore into the naphthyridine skeleton, leading to the inhibition of kinase activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium(1+) 1,6-naphthyridine-7-carboxylate is unique due to its specific structure and the presence of lithium, which can influence its reactivity and biological activity. Its ability to inhibit c-Met kinase makes it a valuable compound in cancer research .

Properties

Molecular Formula

C9H5LiN2O2

Molecular Weight

180.1 g/mol

IUPAC Name

lithium;1,6-naphthyridine-7-carboxylate

InChI

InChI=1S/C9H6N2O2.Li/c12-9(13)8-4-7-6(5-11-8)2-1-3-10-7;/h1-5H,(H,12,13);/q;+1/p-1

InChI Key

MVSNKNXWGYPAHC-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CC2=CN=C(C=C2N=C1)C(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.